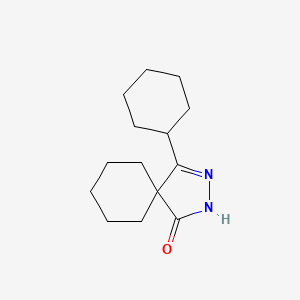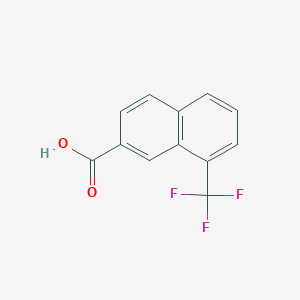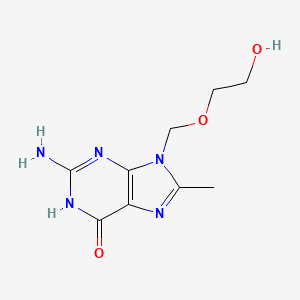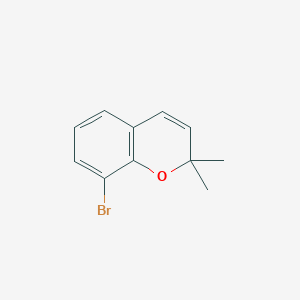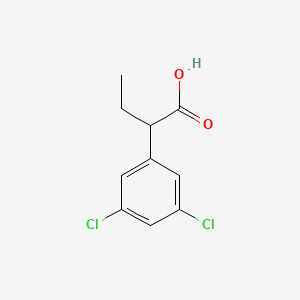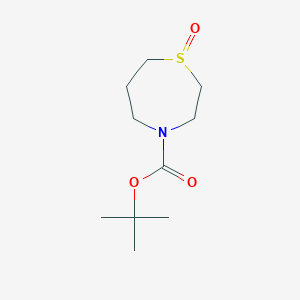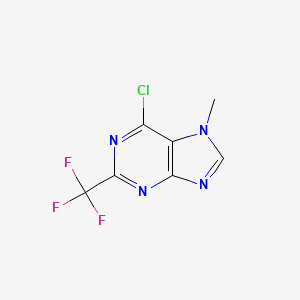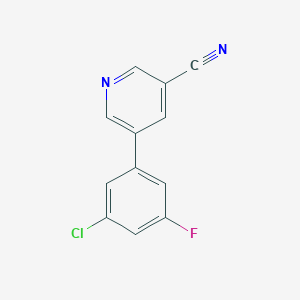
N-(3-hydroxyphenyl)azepane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)azepane-2-carboxamide: is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . This compound is part of the azepane family, which is known for its seven-membered ring structure containing nitrogen. The presence of a hydroxyphenyl group attached to the azepane ring makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)azepane-2-carboxamide can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation process, which enables the formation of N-aryl azepanes under mild conditions . This method uses palladium trifluoroacetate (Pd(TFA)₂) and boron trifluoride diethyl etherate (BF₃·Et₂O) as catalysts, with dichloromethane (DCM) as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)azepane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a novel inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The azepane ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to modulate various biochemical processes through its unique structure .
Comparaison Avec Des Composés Similaires
- N-(3-hydroxyphenyl)thiophene-2-carboxamide
- N-(2-hydroxyethyl)pyridine-3-carboxamide
- N-(2-hydroxyphenyl)-3-nitrobenzamide
Comparison: N-(3-hydroxyphenyl)azepane-2-carboxamide is unique due to its seven-membered azepane ring, which is less common compared to five- or six-membered rings found in similar compounds. This structural difference can lead to distinct chemical reactivity and biological activity. For example, the azepane ring provides a different spatial arrangement, which can affect the compound’s binding properties and overall stability .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-11-6-4-5-10(9-11)15-13(17)12-7-2-1-3-8-14-12/h4-6,9,12,14,16H,1-3,7-8H2,(H,15,17) |
Clé InChI |
WMRIJAGHIALTKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(NCC1)C(=O)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


